molecular formula C7H10N2O B12089977 4-(Aminomethyl)-6-methylpyridin-2-OL

4-(Aminomethyl)-6-methylpyridin-2-OL

Cat. No.: B12089977
M. Wt: 138.17 g/mol
InChI Key: GTEDHOOMFFIPAF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methylpyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methylpyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by oxidation to introduce the hydroxyl group at the 2-position. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methylpyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methylpyridine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(formylmethyl)-6-methylpyridin-2-OL, while substitution reactions can produce a variety of aminomethyl derivatives.

Scientific Research Applications

4-(Aminomethyl)-6-methylpyridin-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group may also participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyridine ring.

    4-Aminocoumarin: Contains an aminomethyl group but with a coumarin core.

    Aminocaproic acid: An amino acid derivative with a similar aminomethyl group.

Uniqueness

4-(Aminomethyl)-6-methylpyridin-2-OL is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(aminomethyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-8)3-7(10)9-5/h2-3H,4,8H2,1H3,(H,9,10)

InChI Key

GTEDHOOMFFIPAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)CN

Origin of Product

United States

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